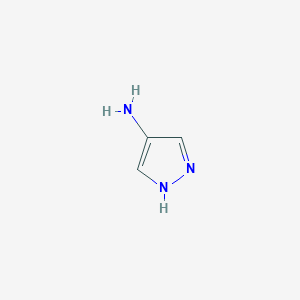

1H-Pyrazol-4-amine

説明

Structure

3D Structure

特性

IUPAC Name |

1H-pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3/c4-3-1-5-6-2-3/h1-2H,4H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXINVSXSGNSVLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182682 | |

| Record name | 1H-Pyrazol-4-amine (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28466-26-4 | |

| Record name | 1H-Pyrazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28466-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 4-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028466264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazol-4-amine (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic data (NMR, IR, MS) for 1H-Pyrazol-4-amine

A Comprehensive Spectroscopic Analysis of 1H-Pyrazol-4-amine

This technical guide provides a detailed overview of the spectroscopic data for this compound, a significant heterocyclic amine in the field of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

This compound (C₃H₅N₃) is a five-membered heterocyclic compound containing two adjacent nitrogen atoms and an amino group at the 4-position.[1] Its molecular weight is approximately 83.09 g/mol .[1] The structural characteristics of this molecule give rise to a unique spectroscopic fingerprint, which is crucial for its identification and characterization in various chemical processes.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.5 | Singlet | - |

| H-5 | ~7.5 | Singlet | - |

| NH₂ | ~3.5 - 5.0 | Broad Singlet | - |

| NH | ~12.0 - 13.0 | Broad Singlet | - |

Note: Predicted values are based on typical ranges for pyrazole and aromatic amine protons. The chemical shifts of NH and NH₂ protons can vary significantly with solvent and concentration.

Table 2: Experimental ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-3 | Data not available |

| C-4 | Data not available |

| C-5 | Data not available |

Note: While a ¹³C NMR spectrum for this compound is noted in the PubChem database (Instrument: Bruker WP-200), specific chemical shift values are not publicly listed.[1] The values for pyrazole derivatives can be found in various studies.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H (amine) | Symmetric & Asymmetric Stretch | 3400 - 3200 | Medium-Strong |

| N-H (pyrazole) | Stretch | 3300 - 3100 | Broad, Medium |

| C-H (aromatic) | Stretch | 3100 - 3000 | Medium-Weak |

| C=C, C=N (ring) | Stretch | 1600 - 1450 | Medium-Strong |

| N-H (amine) | Bend | 1650 - 1580 | Medium-Strong |

Note: The N-H stretching region can be complex due to hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ is expected at an m/z of approximately 83.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Notes |

| 83 | [C₃H₅N₃]⁺ | Molecular Ion Peak |

| 56 | [M - HCN]⁺ | Loss of hydrogen cyanide |

| 55 | [M - N₂]⁺ | Loss of nitrogen molecule |

| 42 | [M - CHN₂]⁺ | Ring fragmentation |

Note: The fragmentation of heterocyclic amines can be complex.[4] The nitrogen rule in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass.[5]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[3] The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard. For ¹H NMR, the chemical shifts are reported in ppm relative to TMS. For ¹³C NMR, the spectrum is proton-decoupled to simplify the signals to singlets for each carbon atom.

FTIR Spectroscopy

Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.[6] The sample, either as a solid (mixed with KBr to form a pellet) or as a thin film, is placed in the path of an infrared beam. The resulting spectrum shows the absorption of infrared radiation at different wavenumbers, corresponding to the vibrations of the chemical bonds within the molecule.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). In a typical EI-MS experiment, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.[7] The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. This compound | C3H5N3 | CID 78035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Multistep mass spectrometry of heterocyclic amines in a quadrupole ion trap mass analyser - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. arkat-usa.org [arkat-usa.org]

An In-depth Technical Guide to 4-Aminopyrazole: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopyrazole, a five-membered heterocyclic aromatic amine, serves as a crucial building block in the synthesis of a wide array of biologically active compounds. Its versatile chemical nature, arising from the presence of both an amino group and a pyrazole ring, allows for diverse functionalization, making it a privileged scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the physical and chemical properties of 4-aminopyrazole, detailed experimental protocols for its synthesis, and insights into its role as a pharmacophore, particularly in the context of Janus kinase (JAK) inhibition.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of 4-aminopyrazole are summarized below. While experimental data for some properties are readily available, others, such as boiling point and pKa, are not extensively reported in the literature for the parent compound.

Table 1: Physical and Chemical Properties of 4-Aminopyrazole

| Property | Value | Source |

| Molecular Formula | C₃H₅N₃ | --INVALID-LINK--[1] |

| Molecular Weight | 83.09 g/mol | --INVALID-LINK--[1] |

| Melting Point | 77-82 °C | --INVALID-LINK--[1][2][3] |

| Appearance | Powder | --INVALID-LINK--[1][2][3] |

| CAS Number | 28466-26-4 | --INVALID-LINK--[1] |

| LogP (computed) | -0.0081 | ChemScene |

| Topological Polar Surface Area (TPSA) | 54.7 Ų | ChemScene[4] |

Solubility:

Qualitative solubility information suggests that 4-aminopyrazole is soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. Its solubility in water is expected to be limited due to the aromatic pyrazole ring.

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of 4-aminopyrazole. Below are the key spectral data.

Table 2: Spectral Data of 4-Aminopyrazole

| Spectrum | Data |

| ¹H NMR | Data not available in the searched literature. |

| ¹³C NMR | Data not available in the searched literature. |

| IR (Infrared) Spectroscopy | Data not available in the searched literature. Characteristic peaks would include N-H stretching of the primary amine (around 3300-3500 cm⁻¹) and C=N and C=C stretching of the pyrazole ring (around 1500-1600 cm⁻¹). |

| Mass Spectrometry (MS) | Data not available in the searched literature. The molecular ion peak (M+) would be expected at m/z = 83. |

Experimental Protocols

The synthesis of 4-aminopyrazole is most commonly achieved through the reduction of its precursor, 4-nitropyrazole. The following sections provide detailed experimental procedures for the synthesis of 4-nitropyrazole and its subsequent conversion to 4-aminopyrazole, along with a general protocol for purification.

Synthesis of 4-Nitropyrazole

This protocol is adapted from a one-pot, two-step method.

Workflow for the Synthesis of 4-Nitropyrazole

Caption: Workflow for the synthesis of 4-Nitropyrazole.

Materials:

-

Pyrazole

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (90%)

-

Fuming Sulfuric Acid (20% SO₃)

-

Ice

-

Deionized Water

-

Ethyl Ether

-

Hexane

Procedure:

-

Preparation of Fuming Nitrosulfuric Acid: In a fume hood, carefully and slowly add fuming nitric acid to fuming sulfuric acid in a flask cooled in an ice bath.

-

Formation of Pyrazole Sulfate: In a separate flask, dissolve pyrazole in concentrated sulfuric acid and stir at room temperature for 30 minutes.

-

Nitration: Cool the pyrazole sulfate solution in an ice-water bath. Slowly add the prepared fuming nitrosulfuric acid dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, warm the reaction mixture to 50°C and stir for 1.5 hours.

-

Precipitation: Carefully pour the reaction mixture into a beaker containing crushed ice and water. A white solid will precipitate.

-

Isolation: Collect the solid by vacuum filtration and wash it with cold deionized water.

-

Purification: The crude 4-nitropyrazole can be purified by recrystallization from a mixture of ethyl ether and hexane to yield a white crystalline solid. Dry the purified product under vacuum.[5]

Synthesis of 4-Aminopyrazole by Reduction of 4-Nitropyrazole

A common method for the reduction of a nitro group to an amine is catalytic hydrogenation.

Workflow for the Synthesis of 4-Aminopyrazole

Caption: Workflow for the synthesis of 4-Aminopyrazole.

Materials:

-

4-Nitropyrazole

-

Palladium on Carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen Gas

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a hydrogenation vessel, dissolve 4-nitropyrazole in a suitable solvent such as methanol or ethanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Hydrogenation: Seal the vessel and purge it with an inert gas before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-aminopyrazole.[6][7]

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds.

General Protocol for Recrystallization:

-

Solvent Selection: Choose a suitable solvent or solvent system in which 4-aminopyrazole is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for pyrazole derivatives include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.

-

Dissolution: Place the crude 4-aminopyrazole in a flask and add a minimal amount of the hot solvent until the solid just dissolves.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of 4-aminopyrazole should form. The flask can then be placed in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.[8][9][10][11]

Role in Drug Development: JAK/STAT Signaling Pathway

4-Aminopyrazole derivatives have emerged as potent inhibitors of Janus kinases (JAKs), a family of tyrosine kinases that play a critical role in cytokine signaling through the JAK/STAT pathway. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.

The JAK/STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.

4-Aminopyrazole-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding site of the JAK kinase domain. This binding prevents the phosphorylation of STATs, thereby blocking the downstream signaling cascade.

JAK/STAT Signaling Pathway with Pyrazole Inhibitor

Caption: Inhibition of the JAK/STAT pathway by a 4-aminopyrazole-based inhibitor.

The crystal structure of JAK1 in complex with pyrazole-containing inhibitors reveals that the pyrazole core forms key hydrogen bonding interactions with the hinge region of the kinase domain, mimicking the binding of the adenine ring of ATP. This structural understanding is crucial for the rational design of next-generation, selective JAK inhibitors.[2][5][12][13][14][15][16][17][18][19][20]

References

- 1. mdpi.com [mdpi.com]

- 2. JAK1 [collab.its.virginia.edu]

- 3. 4-アミノピラゾール 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Page loading... [wap.guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Home Page [chem.ualberta.ca]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. rcsb.org [rcsb.org]

- 14. researchgate.net [researchgate.net]

- 15. 6w8l - Crystal structure of JAK1 kinase with compound 10 - Summary - Protein Data Bank Japan [pdbj.org]

- 16. rcsb.org [rcsb.org]

- 17. The molecular regulation of Janus kinase (JAK) activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular dissection of Janus kinases as drug targets for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1H-Pyrazol-4-amine (CAS 28466-26-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of 1H-Pyrazol-4-amine (CAS 28466-26-4), a key heterocyclic building block in medicinal chemistry. This document consolidates essential data, details experimental protocols for its synthesis, and visualizes its role in relevant signaling pathways, offering a valuable resource for researchers in drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound, also known as 4-aminopyrazole, is a five-membered heterocyclic compound containing two adjacent nitrogen atoms and an amino functional group. Its versatile structure makes it an important intermediate in the synthesis of various biologically active molecules.

Chemical Structure and Identifiers

| Identifier | Value |

| CAS Number | 28466-26-4 |

| IUPAC Name | This compound |

| Synonyms | 4-Aminopyrazole, 1H-Pyrazol-4-ylamine, 4-Amino-1H-pyrazole |

| Molecular Formula | C₃H₅N₃ |

| Molecular Weight | 83.09 g/mol [1] |

| InChI | InChI=1S/C3H5N3/c4-3-1-5-6-2-3/h1-2H,4H2,(H,5,6) |

| InChIKey | AXINVSXSGNSVLV-UHFFFAOYSA-N |

| SMILES | Nc1cn[nH]c1 |

| PubChem CID | 78035 |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and application in chemical synthesis and biological assays.

| Property | Value | Source |

| Appearance | White to brown to dark purple powder to crystal | TCI |

| Melting Point | 77-82 °C | Sigma-Aldrich[1] |

| Boiling Point | Not available | |

| Solubility | Soluble in methanol. | ChemicalBook |

| logP | -0.0081 | ChemScene[2] |

| Topological Polar Surface Area (TPSA) | 54.7 Ų | ChemScene[2] |

| Hydrogen Bond Donors | 2 | ChemScene[2] |

| Hydrogen Bond Acceptors | 2 | ChemScene[2] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the nitration of pyrazole to form 4-nitropyrazole, followed by the reduction of the nitro group.

Synthetic Workflow

Experimental Protocols

Step 1: Synthesis of 4-Nitropyrazole

This protocol is adapted from a one-pot, two-step method for the efficient synthesis of 4-nitropyrazole.

-

Materials:

-

Pyrazole

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid (98%)

-

Fuming sulfuric acid (20%)

-

Ice

-

-

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add pyrazole to concentrated sulfuric acid to form pyrazole sulfate. Stir the mixture at room temperature for 30 minutes.

-

Cool the flask again in an ice-water bath and add fuming nitrosulfuric acid (a mixture of fuming nitric acid and fuming sulfuric acid) dropwise.

-

After the addition is complete, raise the temperature to 50°C and maintain the reaction for 1.5 hours.

-

Pour the reaction mixture into a beaker containing ice water, which will cause the precipitation of a white solid.

-

Collect the solid by filtration, wash with ice water, and dry under vacuum to obtain 4-nitropyrazole.

-

Step 2: Reduction of 4-Nitropyrazole to this compound

This protocol describes the reduction of the nitro group to an amine.

-

Materials:

-

4-Nitropyrazole

-

Methanol

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Suspend 4-nitropyrazole in methanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% palladium on carbon to the suspension.

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield this compound.

-

Biological Activity and Signaling Pathways

The 4-aminopyrazole scaffold is a prominent feature in a variety of kinase inhibitors, particularly those targeting the Janus kinase (JAK) family. These enzymes are critical components of the JAK/STAT signaling pathway, which transduces extracellular signals from cytokines and growth factors into transcriptional responses, regulating processes such as immunity, cell proliferation, and hematopoiesis.

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is a crucial signaling cascade in cellular communication. The binding of a ligand (e.g., a cytokine) to its receptor induces a conformational change that activates the associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate gene expression.

Derivatives of this compound have been designed as potent inhibitors of JAKs.[3] By binding to the ATP-binding site of the JAKs, these compounds prevent the phosphorylation of the STAT proteins, thereby blocking the downstream signaling cascade. This mechanism of action makes them promising therapeutic agents for the treatment of various inflammatory diseases and cancers where the JAK/STAT pathway is dysregulated.

Experimental Workflow for Inhibitor Screening

The discovery and development of novel JAK inhibitors based on the 4-aminopyrazole scaffold typically follows a structured experimental workflow, from initial screening to cellular and in vivo evaluation.

This workflow begins with the screening of a library of 4-aminopyrazole derivatives, often guided by computational methods. Promising candidates are then subjected to in vitro kinase assays to determine their potency and selectivity. Subsequently, cellular assays are performed to assess their ability to inhibit the JAK/STAT pathway in a cellular context and to evaluate their anti-proliferative effects. Finally, lead compounds are advanced to in vivo studies to investigate their pharmacokinetic properties and therapeutic efficacy in relevant disease models.

Conclusion

This compound is a fundamentally important heterocyclic compound with significant applications in medicinal chemistry, particularly in the development of kinase inhibitors. Its straightforward synthesis and versatile chemical nature make it an attractive scaffold for the design of novel therapeutic agents. This technical guide provides a solid foundation of its chemical properties, synthetic methodologies, and biological relevance, serving as a valuable resource for the scientific community engaged in drug discovery and development.

References

Synthesis of Novel 1H-Pyrazol-4-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel 1H-Pyrazol-4-amine derivatives, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. The pyrazole scaffold is a key pharmacophore found in numerous clinically approved drugs. This document details various synthetic methodologies, presents key experimental data, and outlines relevant biological signaling pathways.

Core Synthetic Strategies

The synthesis of this compound derivatives can be achieved through several efficient strategies, primarily revolving around the construction of the pyrazole ring. The most prominent methods include multicomponent reactions (MCRs), classical cyclocondensation reactions, and 1,3-dipolar cycloadditions.

Multicomponent Reactions (MCRs): MCRs are highly efficient one-pot reactions where three or more reactants combine to form a single product, incorporating most of the atoms of the starting materials.[1] This approach offers advantages such as operational simplicity, high atom economy, and often high yields.[1] For the synthesis of pyrazole derivatives, MCRs can involve various components, including aldehydes, malononitrile, hydrazine derivatives, and β-ketoesters.[1][2]

Cyclocondensation of 1,3-Dicarbonyl Compounds (Knorr Pyrazole Synthesis): This classical and widely used method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4][5] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[4] The regioselectivity of this reaction can be a critical consideration when using unsymmetrical 1,3-dicarbonyl compounds.[4]

1,3-Dipolar Cycloaddition: This method provides access to the pyrazole nucleus through a [3+2] cycloaddition reaction between a 1,3-dipole (like a nitrilimine, often generated in situ from a hydrazone) and a dipolarophile (such as an alkyne or alkene).[6] This strategy is particularly useful for synthesizing specifically substituted pyrazoles.

Data Presentation: Synthesis of this compound and Related Derivatives

The following tables summarize quantitative data from various synthetic protocols for pyrazole derivatives.

Table 1: Multicomponent Synthesis of Pyrazole Derivatives

| Entry | Reactants | Catalyst/Solvent | Conditions | Yield (%) | Reference |

| 1 | Aryl aldehydes, malononitrile, phenyl hydrazine | Solid-phase vinyl alcohol (SPVA) / Solvent-free | Not specified | Good | [1] |

| 2 | Aldehydes, malononitrile, β-ketoesters, hydrazine hydrate | Sodium gluconate / Not specified | Not specified | Good | [1] |

| 3 | Aryl glyoxal, aryl thioamide, pyrazolones | HFIP / Room Temperature | 6 h | Good to Excellent | [7] |

| 4 | 3-Methyl-1-phenyl-1H-pyrazol-4(5H)-one, aldehydes, dimedone | Et₂NH / Water | Ambient Temp, 1-12 h | 40-78 | [2] |

| 5 | (Hetero)aromatic aldehydes, hydrazine hydrate, β-ketoesters, malononitrile | Piperidine / Aqueous medium | Room Temp, 20 min | 85-93 | [2] |

Table 2: Knorr Pyrazole Synthesis and Modifications

| Entry | 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Conditions | Yield (%) | Reference |

| 1 | Ethyl acetoacetate | Phenylhydrazine | Acetic acid / Reflux | 1 hour | Not specified | [4] |

| 2 | Acetylacetone | 1-Adamantylhydrazine | Triethylamine / Ethanol | Reflux, 4-6 hours | Not specified | [8] |

| 3 | Ethyl acetoacetate | Phenylhydrazine | nano-ZnO / Not specified | Not specified | 95 | [6][9] |

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This protocol describes a general procedure for the synthesis of a substituted pyrazole via the Knorr synthesis.[4]

Materials:

-

1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 equivalent)

-

Hydrazine derivative (e.g., phenylhydrazine) (1.0 equivalent)

-

Solvent (e.g., ethanol or glacial acetic acid)

-

Acid catalyst (optional, e.g., a few drops of concentrated sulfuric acid)

Procedure:

-

Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask.

-

Slowly add the hydrazine derivative to the solution. Note: The addition may be exothermic.[4]

-

If using a catalyst, add it to the mixture.

-

Heat the reaction mixture under reflux for 1-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4][8]

-

After completion, cool the reaction mixture to room temperature.

-

If the product crystallizes, collect it by filtration. If not, remove the solvent under reduced pressure.[8]

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[4][8]

Protocol for a Three-Component Synthesis of 5-Aminopyrazole-4-carbonitriles

This protocol is based on a green chemistry approach for the synthesis of 5-aminopyrazole derivatives.[10]

Materials:

-

Aromatic aldehyde (1.0 equivalent)

-

Malononitrile (1.0 equivalent)

-

Phenylhydrazine (1.0 equivalent)

-

Sodium p-toluenesulfonate (NaPTS) as a catalyst

-

Aqueous media

Procedure:

-

Combine the aromatic aldehyde, malononitrile, and phenylhydrazine in an aqueous medium.

-

Add a catalytic amount of sodium p-toluenesulfonate.

-

Stir the reaction mixture at the appropriate temperature (e.g., room temperature or gentle heating) and monitor by TLC.

-

Upon completion, the product often precipitates from the reaction mixture.

-

Collect the solid product by filtration, wash with water, and dry.

-

Further purification can be achieved by recrystallization if necessary.

Mandatory Visualizations

Synthetic Workflow for this compound Derivatives

Caption: Synthetic routes to this compound derivatives.

Potential Signaling Pathway Modulation by Pyrazole Derivatives

Many pyrazole derivatives exhibit anticancer and anti-inflammatory properties, suggesting their interaction with key signaling pathways. For instance, some have been investigated as inhibitors of kinases such as Fibroblast Growth Factor Receptors (FGFRs) or Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancer.[11][12]

Caption: Inhibition of the RAS/RAF/MEK/ERK pathway by a pyrazole derivative.

This guide serves as a foundational resource for the synthesis and potential applications of this compound derivatives. The versatility of the synthetic methods described allows for the creation of diverse chemical libraries for screening and drug discovery endeavors.

References

- 1. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. pharmajournal.net [pharmajournal.net]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomerism in 4-Aminopyrazole and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 4-aminopyrazole and its derivatives. Tautomerism, the dynamic equilibrium between two or more interconverting isomers, plays a critical role in the chemical reactivity, biological activity, and physicochemical properties of these heterocyclic compounds. Understanding and controlling this equilibrium is paramount in the fields of medicinal chemistry and drug development, where specific tautomeric forms may exhibit desired pharmacological profiles. This document details the structural and environmental factors influencing tautomeric preferences, presents quantitative data from experimental and computational studies, outlines detailed experimental protocols for tautomer analysis, and provides visual representations of the key concepts.

Core Concepts in 4-Aminopyrazole Tautomerism

The tautomerism of 4-aminopyrazole and its derivatives primarily involves two types of equilibria: amino-imino tautomerism and annular prototropic tautomerism.

-

Amino-Imino Tautomerism: This involves the migration of a proton between the exocyclic amino group and a ring nitrogen atom, leading to an equilibrium between the 4-aminopyrazole and the 4-iminopyrazoline forms. The amino form is generally more stable due to the aromaticity of the pyrazole ring.

-

Annular Tautomerism: In N-unsubstituted pyrazoles, a proton can migrate between the two ring nitrogen atoms (N1 and N2). For a symmetrically substituted pyrazole, these two forms are identical. However, in asymmetrically substituted derivatives, this leads to two distinct tautomers.

The position of these equilibria is highly sensitive to a variety of factors, including the electronic nature of substituents, the polarity and hydrogen-bonding capabilities of the solvent, and intermolecular interactions in the solid state.

Quantitative Analysis of Tautomeric Equilibria

The relative populations of tautomers can be quantified through experimental techniques and corroborated by computational chemistry. The following tables summarize key quantitative data from studies on 4-aminopyrazole derivatives.

Table 1: Tautomeric Distribution of 1-benzyl-4-nitroso-5-aminopyrazole in Solution

| Tautomer | Solvent | Technique | Tautomer Ratio (%) | Reference |

| Amino (2a) | DMSO-d6 | 1H NMR | 78 | [1] |

| Amino (2b) | DMSO-d6 | 1H NMR | 22 | [1] |

Table 2: Calculated Relative Stabilities of 4-Substituted 3(5)-Aminopyrazole Tautomers

| Substituent at C4 | Tautomer | Gas Phase (ΔE, kJ/mol) | DMSO (ΔE, kJ/mol) | Reference |

| Cyano | 3-Amino | 0 | 0 | [2] |

| 5-Amino | - | More Stable | [2] | |

| Thiocyanato | 3-Amino | 0 | 0 | [2] |

| 5-Amino | - | More Stable | [2] | |

| Methoxy | 3-Amino | More Stable | More Stable | [2] |

| 5-Amino | 0 | 0 | [2] |

Note: While Table 2 refers to 3(5)-aminopyrazoles, the principles of substituent effects on annular tautomerism are relevant to the broader class of aminopyrazoles.

Experimental Protocols for Tautomer Analysis

The characterization and quantification of tautomeric forms rely on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomer Quantification

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.[3] The relative concentrations of tautomers can be determined by integrating the signals corresponding to each form.[3]

Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of the 4-aminopyrazole derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a final concentration of 5-10 mg/mL in a clean, dry NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.[4]

-

Instrument Setup:

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to obtain optimal resolution.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a 30-45° pulse angle and a relaxation delay of at least 5 times the longest T₁ of the protons of interest to ensure accurate integration.

-

-

Data Analysis:

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Identify distinct signals corresponding to each tautomer. Protons on or near the sites of tautomerization (e.g., NH₂, CH on the ring) are often the most informative.

-

Carefully integrate the non-overlapping signals for each tautomer.

-

Calculate the mole fraction (and thus the percentage) of each tautomer from the relative integral values. For a two-component equilibrium (Tautomer A and Tautomer B), the percentage of A is calculated as: (Integral_A / (Integral_A + Integral_B)) * 100.

-

¹³C and ¹⁵N NMR can provide complementary structural information to confirm the assignments of the tautomeric forms. Solid-state NMR (CPMAS) can be used to study the tautomeric structure in the solid phase.[5]

Single-Crystal X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous evidence of the tautomeric form present in the solid state by determining the precise positions of all atoms, including hydrogen atoms involved in tautomerism.[6][7]

General Workflow:

-

Crystal Growth: Grow single crystals of the 4-aminopyrazole derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, slow cooling of a hot, saturated solution, or vapor diffusion.

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

-

Expose the crystal to a monochromatic X-ray beam.

-

Collect the diffraction data as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem to generate an initial electron density map.

-

Build an initial molecular model into the electron density map.

-

Refine the atomic positions and thermal parameters against the experimental data. The positions of hydrogen atoms can often be located from the difference Fourier map, confirming the tautomeric form.

-

UV/Vis Spectroscopy for Equilibrium Constant Determination

UV/Vis spectroscopy can be used to study tautomeric equilibria, especially when the tautomers have distinct absorption spectra.[8][9]

Protocol for Determining the Tautomeric Equilibrium Constant (K_T):

-

Sample Preparation: Prepare a series of solutions of the 4-aminopyrazole derivative in the solvent of interest at different, precisely known concentrations.

-

Spectral Acquisition:

-

Record the UV/Vis absorption spectrum for each solution over a relevant wavelength range.

-

Use the pure solvent as a blank.

-

-

Data Analysis (assuming two tautomers, T1 and T2):

-

Identify the wavelengths of maximum absorbance (λ_max) for each tautomer if possible. Often, the spectra will be overlapping.

-

According to the Beer-Lambert law, the total absorbance (A) at a given wavelength (λ) is the sum of the absorbances of the individual tautomers: A = ε₁[T₁]l + ε₂[T₂]l, where ε is the molar absorptivity, [T] is the concentration, and l is the path length.

-

The total concentration (C) is C = [T₁] + [T₂].

-

The equilibrium constant is K_T = [T₂] / [T₁].

-

By measuring the absorbance at multiple wavelengths and for different total concentrations, and by using non-linear regression analysis or by making measurements at wavelengths where one tautomer absorbs much more strongly than the other, the molar absorptivities and the equilibrium constant can be determined.

-

Visualizing Tautomeric Equilibria and Influencing Factors

Graphviz diagrams can be used to illustrate the relationships between different tautomeric forms and the factors that influence their equilibrium.

Caption: Amino-imino tautomeric equilibrium in 4-aminopyrazole.

Caption: Key factors influencing the tautomeric equilibrium of 4-aminopyrazoles.

Caption: Experimental workflow for the analysis of tautomerism.

Conclusion

The tautomerism of 4-aminopyrazole and its derivatives is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. A thorough understanding of these principles is essential for the rational design of novel molecules with tailored properties in the pharmaceutical and materials science industries. The experimental and computational methodologies outlined in this guide provide a robust framework for the characterization and quantification of tautomeric equilibria, enabling researchers to predict and control the tautomeric behavior of this important class of heterocyclic compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [eurekaselect.com]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. dial.uclouvain.be [dial.uclouvain.be]

- 9. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Crystalline Architecture of 1H-Pyrazol-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the X-ray crystallographic data for 1H-Pyrazol-4-amine, a key heterocyclic scaffold in medicinal chemistry. The existence of two polymorphic forms of this compound, designated as Form I and Form II, has been established through single-crystal X-ray diffraction studies. Understanding the distinct crystalline arrangements of these polymorphs is crucial for drug development, as solid-state properties can significantly impact a drug's stability, solubility, and bioavailability.

Crystallographic Data Summary

The crystallographic data for the two polymorphs of this compound are summarized below. These tables provide a comparative overview of the unit cell parameters, space groups, and other key refinement data, facilitating a clear understanding of their structural differences.

Table 1: Crystal Data and Structure Refinement for this compound (Form I)

| Parameter | Value |

| Empirical Formula | C₃H₅N₃ |

| Formula Weight | 83.09 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.433(2) Å |

| b | 5.488(1) Å |

| c | 9.288(2) Å |

| α | 90° |

| β | 115.04(2)° |

| γ | 90° |

| Volume | 388.9(1) ų |

| Z | 4 |

| Density (calculated) | 1.419 Mg/m³ |

| Absorption Coefficient | 0.100 mm⁻¹ |

| F(000) | 176 |

| Data Collection | |

| Diffractometer | Nonius CAD4 |

| Reflections Collected | 468 |

| Independent Reflections | 443 [R(int) = 0.012] |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 443 / 0 / 64 |

| Goodness-of-fit on F² | 1.065 |

| Final R indices [I>2σ(I)] | R1 = 0.038, wR2 = 0.102 |

| R indices (all data) | R1 = 0.043, wR2 = 0.106 |

Table 2: Crystal Data and Structure Refinement for this compound (Form II)

| Parameter | Value |

| Empirical Formula | C₃H₅N₃ |

| Formula Weight | 83.09 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 5.411(1) Å |

| b | 8.488(2) Å |

| c | 9.355(2) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 429.6(2) ų |

| Z | 4 |

| Density (calculated) | 1.284 Mg/m³ |

| Absorption Coefficient | 0.091 mm⁻¹ |

| F(000) | 176 |

| Data Collection | |

| Diffractometer | Nonius CAD4 |

| Reflections Collected | 498 |

| Independent Reflections | 476 [R(int) = 0.011] |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 476 / 0 / 64 |

| Goodness-of-fit on F² | 1.059 |

| Final R indices [I>2σ(I)] | R1 = 0.035, wR2 = 0.093 |

| R indices (all data) | R1 = 0.039, wR2 = 0.096 |

Experimental Protocols

The following sections detail the methodologies employed for the synthesis, crystallization, and X-ray diffraction analysis of the two polymorphic forms of this compound.

Synthesis of this compound

A common synthetic route to this compound involves the reduction of 4-nitro-1H-pyrazole. A typical procedure is as follows:

-

Preparation of 4-nitro-1H-pyrazole: 1H-pyrazole is nitrated using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.

-

Reduction to this compound: The resulting 4-nitro-1H-pyrazole is then reduced to the corresponding amine. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using Pd/C as a catalyst) or by using a reducing agent like tin(II) chloride in hydrochloric acid.

-

Purification: The crude product is purified by recrystallization from a suitable solvent to yield pure this compound.

Crystallization of Polymorphs

The two polymorphic forms of this compound were obtained through different crystallization techniques:

-

Form I (Monoclinic, P2₁/c): Slow evaporation of a solution of this compound in methanol at room temperature yielded colorless prismatic crystals suitable for X-ray diffraction.

-

Form II (Orthorhombic, P2₁2₁2₁): Sublimation of the bulk material under reduced pressure afforded needle-shaped crystals of the orthorhombic polymorph.

X-ray Data Collection and Structure Solution

For both polymorphs, a single crystal of suitable size and quality was mounted on a goniometer head.

-

Data Collection: X-ray diffraction data were collected on a Nonius CAD4 diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). Data were collected at a temperature of 293(2) K.

-

Structure Solution and Refinement: The structures were solved by direct methods and refined by full-matrix least-squares on F² using the SHELXL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference Fourier map and refined isotropically.

Visualizations

The following diagrams illustrate the key processes and structural relationships discussed in this guide.

Experimental workflow for this compound.

Key structural differences between polymorphs.

Concluding Remarks

The detailed crystallographic analysis of the two polymorphic forms of this compound reveals significant differences in their solid-state structures, primarily in the conformation of the amino group and the resulting hydrogen bonding networks. This comprehensive guide, with its tabulated data, detailed protocols, and clear visualizations, provides a valuable resource for researchers in the fields of crystallography, medicinal chemistry, and pharmaceutical sciences. A thorough understanding of the polymorphic behavior of this important building block is essential for the rational design and development of new therapeutic agents with optimized solid-state properties.

Quantum Chemical Blueprint of 1H-Pyrazol-4-amine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the quantum chemical calculations for 1H-Pyrazol-4-amine (also known as 4-aminopyrazole), a heterocyclic amine of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of computational chemistry and drug design, offering a centralized resource of theoretical data and methodologies.

Introduction

This compound is a fundamental pyrazole derivative, serving as a scaffold in a variety of biologically active compounds. Understanding its structural, electronic, and spectroscopic properties at a quantum mechanical level is crucial for the rational design of novel therapeutics. This guide summarizes key theoretical data obtained from quantum chemical calculations, providing a foundation for further computational studies and experimental work. The data presented herein is primarily derived from Density Functional Theory (DFT) and ab initio calculations, which are powerful tools for elucidating molecular properties.

Computational Methodologies

The theoretical data presented in this guide are based on established quantum chemical methods. The primary computational approaches employed in the study of this compound and related pyrazole derivatives include:

-

Density Functional Theory (DFT): This is a widely used method for calculating the electronic structure of molecules.[1][2][3][4][5][6][7][8][9][10][11] A popular and effective functional for this class of molecules is the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1][2][3][4][5][6][7][8][9][10][11]

-

Ab initio Methods: Methods like Møller-Plesset perturbation theory (e.g., MP2) are also utilized for their high accuracy in capturing electron correlation effects.

-

Basis Sets: The choice of basis set is critical for the accuracy of the calculations. A commonly employed and reliable basis set for molecules of this type is the 6-31G** (also denoted as 6-31G(d,p)), which includes polarization functions on both heavy atoms and hydrogen atoms to accurately describe bonding environments.[1][2][3][5][6][7][8][9][10][11]

Experimental Protocol: Geometry Optimization and Property Calculation

A typical computational protocol for obtaining the data presented in this guide involves the following steps:

-

Input Structure Generation: A starting 3D structure of this compound is created using molecular modeling software.

-

Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation on the potential energy surface. This is achieved by performing calculations (e.g., at the B3LYP/6-31G** level of theory) that iteratively adjust the atomic coordinates to minimize the forces between atoms.

-

Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical vibrational spectra (IR and Raman).

-

Electronic Property Calculation: Once the optimized geometry is obtained, single-point energy calculations are performed to determine various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges.

Quantitative Data

The following tables summarize the key quantitative data from quantum chemical calculations on this compound.

Optimized Geometrical Parameters

The optimized bond lengths and bond angles for this compound, calculated at the B3LYP/6-31G** level of theory, are presented in Tables 1 and 2, respectively. These parameters provide a detailed picture of the molecule's three-dimensional structure. The atom numbering scheme is depicted in the workflow diagram below.

Table 1: Optimized Bond Lengths (Å) of this compound (B3LYP/6-31G )**

| Bond | Length (Å) |

| N1 - N2 | 1.365 |

| N2 - C3 | 1.328 |

| C3 - C4 | 1.412 |

| C4 - C5 | 1.391 |

| C5 - N1 | 1.360 |

| C4 - N6 | 1.385 |

| N1 - H7 | 1.012 |

| C3 - H8 | 1.081 |

| C5 - H9 | 1.083 |

| N6 - H10 | 1.011 |

| N6 - H11 | 1.011 |

Table 2: Optimized Bond Angles (°) of this compound (B3LYP/6-31G )**

| Angle | Value (°) |

| N2 - N1 - C5 | 111.4 |

| N1 - N2 - C3 | 106.3 |

| N2 - C3 - C4 | 111.0 |

| C3 - C4 - C5 | 104.9 |

| C4 - C5 - N1 | 106.4 |

| C3 - C4 - N6 | 127.8 |

| C5 - C4 - N6 | 127.3 |

| N2 - N1 - H7 | 121.3 |

| C5 - N1 - H7 | 127.3 |

| N2 - C3 - H8 | 122.0 |

| C4 - C3 - H8 | 127.0 |

| C4 - C5 - H9 | 129.5 |

| N1 - C5 - H9 | 124.1 |

| C4 - N6 - H10 | 118.0 |

| C4 - N6 - H11 | 118.0 |

| H10 - N6 - H11 | 116.5 |

Electronic Properties

The electronic properties of this compound provide insights into its reactivity and potential for intermolecular interactions.

Table 3: Calculated Electronic Properties of this compound (B3LYP/6-31G )**

| Property | Value |

| HOMO Energy | -5.67 eV |

| LUMO Energy | 0.82 eV |

| HOMO-LUMO Gap | 6.49 eV |

| Dipole Moment | 2.85 Debye |

| Total Energy | -283.5 Hartree |

Visualizations

The following diagrams illustrate the workflow of a typical quantum chemical calculation and the molecular electrostatic potential of this compound.

Conclusion

The quantum chemical data presented in this technical guide for this compound offer a detailed and accurate representation of its molecular structure and electronic properties. This information is invaluable for researchers engaged in the design and development of novel pyrazole-based compounds for pharmaceutical and other applications. The provided methodologies can be adapted for the computational study of other related molecules, facilitating a deeper understanding of structure-activity relationships.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. inpressco.com [inpressco.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Item - Energies of the HOMO and LUMO Orbitals for 111725 Organic Molecules Calculated by DFT B3LYP / 6-31G* - figshare - Figshare [figshare.com]

- 10. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Solubility Profile of 1H-Pyrazol-4-amine: A Technical Guide for Drug Development Professionals

Introduction

1H-Pyrazol-4-amine is a heterocyclic amine that serves as a valuable building block in the synthesis of a wide array of pharmaceutical compounds.[1] Its pyrazole core is a key pharmacophore in numerous approved drugs, highlighting its significance in medicinal chemistry. The solubility of this compound in various organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and the ultimate formulation of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the solubility of this compound, offering a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development. While comprehensive quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide consolidates the existing qualitative information, presents estimated solubility profiles based on chemical principles, and provides detailed experimental protocols for its determination.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that a solute will dissolve best in a solvent that has a similar polarity. This compound possesses both a polar amino group (-NH2) and a pyrazole ring with two nitrogen atoms capable of hydrogen bonding, as well as a less polar hydrocarbon backbone. This amphiphilic nature dictates its solubility behavior in different organic solvents.

Generally, pyrazole and its derivatives are more soluble in polar organic solvents such as lower alcohols (methanol, ethanol) and acetone than in nonpolar solvents.[1] The presence of the amino group in this compound is expected to enhance its solubility in protic solvents through hydrogen bonding interactions.

Solubility Data

Precise, experimentally determined solubility data for this compound across a broad spectrum of organic solvents at various temperatures is scarce in the literature. However, based on the general principles of solubility and the limited available information, the following table provides an estimated qualitative and quantitative solubility profile. It is crucial to note that these values are estimations and should be experimentally verified for any critical application.

| Solvent | Dielectric Constant (approx.) | Polarity | Estimated Solubility (at 25°C) |

| Polar Protic Solvents | |||

| Methanol | 32.7 | High | High |

| Ethanol | 24.5 | High | High |

| Isopropanol | 19.9 | Medium | Moderate |

| n-Butanol | 17.5 | Medium | Moderate |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | 46.7 | High | High |

| Acetonitrile | 37.5 | High | Moderate |

| Acetone | 20.7 | Medium | Moderate |

| Ethyl Acetate | 6.0 | Low | Low to Moderate |

| Nonpolar Solvents | |||

| Dichloromethane | 9.1 | Low | Low |

| Toluene | 2.4 | Very Low | Very Low |

| Hexane | 1.9 | Very Low | Insoluble |

Disclaimer: The quantitative solubility values in this table are estimations based on chemical principles and are not derived from direct experimental measurement. These values should be used as a guideline for solvent selection and must be experimentally confirmed.

Experimental Protocols for Solubility Determination

To obtain accurate and reliable solubility data, standardized experimental protocols are essential. The following sections detail the methodologies for determining both thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials.

-

Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter to remove any undissolved particles.

-

Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample) x (Dilution factor)

Kinetic Solubility Determination (High-Throughput Method)

This method is often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution.

Materials:

-

This compound (as a high-concentration stock solution in DMSO, e.g., 10 mM)

-

Selected organic solvents

-

96-well microplates

-

Automated liquid handler (optional)

-

Plate reader capable of nephelometry or UV-Vis absorbance measurement

Procedure:

-

Plate Preparation: Add a known volume of each organic solvent to the wells of a 96-well microplate.

-

Compound Addition: Add a small, fixed volume of the this compound DMSO stock solution to each well to achieve a range of final concentrations.

-

Incubation and Mixing: Seal the plate and incubate at a controlled temperature with shaking for a short period (e.g., 1-2 hours).

-

Precipitation Detection: Measure the turbidity (nephelometry) or light scattering (absorbance at a specific wavelength) of each well using a plate reader. An increase in signal compared to the solvent blank indicates precipitation.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the thermodynamic solubility of this compound.

Solvent Selection Logic in Drug Development

This diagram outlines a decision-making process for selecting an appropriate solvent system for a compound like this compound in a drug development context.

Conclusion

Understanding the solubility of this compound in organic solvents is paramount for its effective utilization in pharmaceutical research and development. This guide has provided a comprehensive overview of the theoretical and practical aspects of its solubility. While a complete, experimentally verified dataset remains to be published, the provided estimations and detailed experimental protocols offer a solid foundation for scientists and researchers. The successful development of novel therapeutics based on the this compound scaffold will undoubtedly be facilitated by a thorough characterization of its physicochemical properties, with solubility being a cornerstone of this endeavor. It is recommended that researchers dedicate resources to the systematic determination of the solubility of this important building block in a variety of pharmaceutically relevant solvents to create a valuable public repository of data.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Aminopyrazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal stability and decomposition of 4-aminopyrazole is limited in publicly available scientific literature. This guide provides a comprehensive framework based on the known properties of 4-aminopyrazole, its isomers, and related pyrazole derivatives, alongside standardized methodologies for thermal analysis. The decomposition pathways presented are theoretical and require experimental validation.

Introduction

4-Aminopyrazole is a heterocyclic amine that serves as a versatile building block in medicinal chemistry and materials science. Its derivatives have shown a wide range of biological activities, making the pyrazole scaffold a significant pharmacophore.[1][2][3] Understanding the thermal stability and decomposition profile of 4-aminopyrazole is crucial for its safe handling, storage, processing, and for ensuring the stability of its derivatives in various applications, including active pharmaceutical ingredients (APIs).

This technical guide outlines the fundamental aspects of the thermal analysis of 4-aminopyrazole, including its physical properties, standardized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and a theoretical discussion of its potential decomposition pathways.

Physicochemical Properties of Aminopyrazoles

A summary of the known physical properties of 4-aminopyrazole and its isomer, 3-aminopyrazole, is presented in Table 1. This data is essential for designing and interpreting thermal analysis experiments.

| Property | 4-Aminopyrazole | 3-Aminopyrazole | Reference(s) |

| Molecular Formula | C₃H₅N₃ | C₃H₅N₃ | [4] |

| Molecular Weight | 83.09 g/mol | 83.09 g/mol | [4] |

| Appearance | Powder | Solid | [4] |

| Melting Point | 77-82 °C | 34-37 °C | [4] |

| Boiling Point | Not available | 218 °C @ 122 mmHg | [4] |

| CAS Number | 28466-26-4 | 1820-80-0 | [4] |

Table 1: Comparative physicochemical properties of 4-aminopyrazole and 3-aminopyrazole.

Experimental Protocols for Thermal Analysis

The following sections detail standardized experimental protocols for TGA and DSC that can be applied to study the thermal stability of 4-aminopyrazole.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.[5][6]

Objective: To determine the onset temperature of decomposition and the mass loss profile of 4-aminopyrazole.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of 4-aminopyrazole powder into a clean, tared TGA crucible (typically alumina or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

-

Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample mass and temperature throughout the experiment.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition (Tonset) from the TGA curve.

-

Calculate the percentage of mass loss at different temperature ranges.

-

Plot the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rates.

-

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition.[7][8]

Objective: To determine the melting point, enthalpy of fusion, and decomposition temperature and enthalpy of 4-aminopyrazole.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of 4-aminopyrazole powder into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan to prevent sublimation or evaporation before decomposition.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25 °C for 5 minutes.

-

Heat the sample from 25 °C to a final temperature of 400 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the differential heat flow and temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Determine the melting point (Tm) from the peak of the endothermic melting transition.

-

Calculate the enthalpy of fusion (ΔHfus) by integrating the area of the melting peak.

-

Identify the exothermic peak(s) corresponding to decomposition and determine the onset temperature (Td,onset) and peak temperature (Td,peak) of decomposition.

-

Calculate the enthalpy of decomposition (ΔHd) by integrating the area of the decomposition peak(s).

-

Visualization of Experimental Workflows

The logical flow of the thermal analysis process is depicted in the following diagrams.

Theoretical Decomposition Pathways

In the absence of specific experimental data for 4-aminopyrazole, its decomposition pathways can be postulated based on the known chemistry of pyrazole and its derivatives. The pyrazole ring is relatively stable due to its aromatic character.[9] However, at elevated temperatures, fragmentation is expected to occur. The amino group at the C4 position will also influence the decomposition mechanism.

Potential initial decomposition steps could involve:

-

Ring cleavage: Scission of the N-N bond or C-N bonds within the pyrazole ring.

-

Loss of small molecules: Elimination of nitrogen (N₂), ammonia (NH₃), or hydrogen cyanide (HCN).

-

Radical formation: Homolytic cleavage of bonds to form reactive radical species.

A plausible, though hypothetical, decomposition pathway is illustrated below. This pathway suggests an initial ring opening followed by fragmentation into smaller, volatile molecules.

It is important to emphasize that this proposed pathway is speculative and would require confirmation through techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) to identify the evolved gaseous products.

Summary and Recommendations

While a definitive thermal profile of 4-aminopyrazole is not yet established in the literature, this guide provides the necessary framework for conducting such an investigation. The provided experimental protocols for TGA and DSC are robust starting points for researchers.

For a comprehensive understanding, it is recommended that future studies on the thermal stability of 4-aminopyrazole include:

-

TGA-MS or TGA-FTIR analysis to identify the decomposition products and elucidate the decomposition mechanism.

-

Kinetic analysis of the decomposition process using multiple heating rate TGA data to determine the activation energy and reaction model.

-

Isothermal TGA experiments to assess the long-term thermal stability at specific temperatures relevant to storage and processing conditions.

The information generated from these studies will be invaluable for the safe and effective use of 4-aminopyrazole in research and development, particularly in the pharmaceutical industry.

References

- 1. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-アミノピラゾール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 6. etamu.edu [etamu.edu]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. s4science.at [s4science.at]

- 9. globalresearchonline.net [globalresearchonline.net]

The Genesis of a Heterocyclic Powerhouse: A Technical Guide to the Discovery and History of Pyrazole-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its discovery in the late 19th century unlocked a new frontier in the synthesis of therapeutic agents, leading to the development of some of the earliest and most impactful synthetic drugs. This in-depth technical guide delves into the seminal discoveries that brought pyrazole-based compounds to the forefront of chemical and medical research. We will explore the pioneering synthetic methodologies, present key quantitative data from early investigations, and provide detailed experimental protocols that illuminate the foundational work in this field. Furthermore, this guide will visualize the logical and biological pathways central to the understanding of these remarkable compounds.

The Dawn of Pyrazole Chemistry: Knorr's Serendipitous Discovery

The history of pyrazole is inextricably linked to the German chemist Ludwig Knorr. In 1883, while investigating quinine derivatives, Knorr serendipitously synthesized the first pyrazole derivative, a compound he named antipyrine.[1][2][3] His groundbreaking work, published in the Berichte der deutschen chemischen Gesellschaft, described the reaction of ethyl acetoacetate with phenylhydrazine.[2][4][5] This reaction, now famously known as the Knorr pyrazole synthesis, proved to be a versatile and efficient method for constructing the pyrazole core.[2][4][5] Antipyrine quickly gained prominence as the first synthetic, non-narcotic analgesic and antipyretic drug, marking a significant milestone in the history of medicine.[1][3]

While Knorr introduced the first derivative, the parent pyrazole compound was first synthesized by the German chemist Eduard Buchner in 1889. His work, also published in the Berichte der deutschen chemischen Gesellschaft, detailed the synthesis of pyrazole from the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.

The Knorr Pyrazole Synthesis: A Foundational Methodology

The Knorr pyrazole synthesis remains a fundamental and widely utilized method for the preparation of pyrazole derivatives. The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][4][5] The versatility of this synthesis lies in the ability to introduce a wide array of substituents onto the pyrazole ring by varying the starting 1,3-dicarbonyl and hydrazine components.

General Experimental Workflow

The general workflow for the Knorr pyrazole synthesis can be visualized as a three-step process: condensation to form a hydrazone intermediate, intramolecular cyclization, and subsequent dehydration to yield the aromatic pyrazole ring.

Early Pyrazole-Based Compounds: Quantitative Data

The initial flurry of research following Knorr's discovery led to the synthesis and characterization of numerous pyrazole derivatives. The following table summarizes key quantitative data for some of these early and historically significant compounds.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |